molecular formula C6H6ClNO2 B1309655 Methyl 3-chloro-1H-pyrrole-2-carboxylate CAS No. 226410-00-0

Methyl 3-chloro-1H-pyrrole-2-carboxylate

Cat. No. B1309655
CAS RN: 226410-00-0
M. Wt: 159.57 g/mol
InChI Key: YFKTWBUEAJFGRQ-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6ClNO2 . It is also known by other names such as “METHYL 3-CHLOROPYRROLE-2-CARBOXYLATE” and "3-chloro-1h-pyrrole-2-carboxylic acid methyl ester" .


Molecular Structure Analysis

The molecular weight of “Methyl 3-chloro-1H-pyrrole-2-carboxylate” is 159.57 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 159.0087061 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-1H-pyrrole-2-carboxylate” has a density of 1.4±0.1 g/cm³ . The boiling point is 270.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 42.1 Ų .

Scientific Research Applications

Chemical Synthesis

“Methyl 3-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 226410-00-0 . It is often used as a building block in the synthesis of more complex molecules in chemical research .

Drug Discovery

Pyrrole derivatives, including “Methyl 3-chloro-1H-pyrrole-2-carboxylate”, have been found to exhibit good cytotoxic activity against some cancer cell lines . This makes them valuable in the field of drug discovery, particularly in the development of new anticancer drugs .

Material Science

Pyrrole derivatives are also used in material science. They can be used in the creation of conductive polymers, which have applications in a variety of fields, including electronics and renewable energy .

Catalysis

In the field of catalysis, pyrrole derivatives are used in the development of new catalysts. These catalysts can be used to speed up chemical reactions, making industrial processes more efficient .

Biomarker for Diabetes

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the importance of the Py-2-C skeleton in vivo and suggests that molecules containing this skeleton have various biological functions .

Natural Product Research

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including “Methyl 3-chloro-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . Research into these natural products can lead to the discovery of new drugs and therapies .

Safety And Hazards

“Methyl 3-chloro-1H-pyrrole-2-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions should be taken while handling this compound .

properties

IUPAC Name

methyl 3-chloro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKTWBUEAJFGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415923
Record name Methyl 3-chloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-1H-pyrrole-2-carboxylate

CAS RN

226410-00-0
Record name Methyl 3-chloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4-Dichloro-5-(trichloromethyl)-3,4-dihydro-2H-pyrrole (47.4 mmol, 1.0 equiv.) was added to a solution of sodium methanolate (284.5 mmol, 6.0 equiv.) in methanol (126 ml), and the mixture was heated for 1.5 h at boiling temperature. The reaction mixture was cooled to 25° C., the solvent was concentrated under reduced pressure, the residue was taken up in diethyl ether (470 ml), and the mixture was stirred for 30 min. The resulting solid (sodium chloride) was filtered out, and the filtrate was dried over K2CO3 and concentrated under reduced pressure. The residue was taken up in DCM (600 ml), extracted with 2 N HCl (2×150 ml), dried over Na2SO4 and concentrated under reduced pressure. The crude product was used in the next step without being purified further. Yield: 83%
Quantity
47.4 mmol
Type
reactant
Reaction Step One
Quantity
284.5 mmol
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-methyl-3,4-dihydro-2H-pyrrole (2.50 g, 30.0 mmol) in CCl4 (100 mL) was added N-chlorosuccinimide (32.00 g, 240 mmol), and the mixture was then heated to reflux for 72 hours. The reaction mixture was cooled to 0° C. The formed precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (100 mL), followed by the addition of sodium methoxide (9.80 g, 180 mmol). The resulting suspension was heated to reflux and stirred for 1.5 h. The solvent was evaporated, and the residue was suspended in ether. The solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and 2 M HCl (100 mL). The biphasic solution was stirred for 10 min. The organic layer was separated, dried over MgSO4, filtered and evaporated. The crude oil was subjected to chromatography purification on silica gel eluting with EtOAc and Hexanes to afford the title compound (2.5 g, 52%) as an orange solid. MS (ES+) C6H6ClNO2 requires: 159. found: 160 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods III

Procedure details

5-Methyl-3,4-dihydro-2H-pyrrole (1.00 g, 12.0 mmol) was dissolved in carbon tetrachloride. To the solution was added NCS (12.85 g, 96 mmol) as a solid and reaction mixture heated to 85° C. and stirred overnight. The mixture was cooled to 0° C. and the precipitate filtered off and the solvent evaporated. The residue was dissolved in methanol and sodium methoxide (3.90 g, 72.2 mmol) was added. The resulting suspension was heated to reflux and stirred for 3 h. The methanol was evaporated and the residue suspended in Et2O. The solid was filtered off and the ether evaporated. The residue was dissolved in DCM and 2M HCl was added. The biphasic solution was stirred until no SM remained. The phases were separated and the organic layer was dried over MgSO4 and evaporated to an orange oil. The crude oil was adsorbed onto silica and run on 40 g of silica with EtOAc and Hexanes to afford the title compound as an orange solid (0.2958 g, 1.854 mmol, 15.41% yield). 1H NMR (400 MHz, CDCl3): δ ppm 9.54 (br. s., 1H), 6.80 (s., 1H), 6.17 (s., 1H), 3.83 (s, 3H). MS: m/z 160.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.85 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Yield
15.41%

Synthesis routes and methods IV

Procedure details

The commercially available methyl 3-chloro-1H-pyrrole-2-carboxylate (1.50 g, 94.0%, yellow solid) was synthesized according to Fang et al., J. Med. Chem., 53:7967-7978 (2010) using 2-methyl-1-pyrroline (0.831 g, 10.0 mmol, commercial), NCS (10.7 g, 80.0 mmol) and NaOMe in MeOH (3M, 20 mL, 60.0 mmol). LCMS Condition B-41: retention time 1.71 min, [M+1]=160.10. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 6.25 (t, J=3.0 Hz, 1H), 6.86 (t, J=3.0 Hz, 1H), 9.17 (br s, 1H).
Quantity
0.831 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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